4-Bromo-2-iodophenol 4-Bromo-2-iodophenol
Brand Name: Vulcanchem
CAS No.: 207115-22-8
VCID: VC2034785
InChI: InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
SMILES: C1=CC(=C(C=C1Br)I)O
Molecular Formula: C6H4BrIO
Molecular Weight: 298.9 g/mol

4-Bromo-2-iodophenol

CAS No.: 207115-22-8

Cat. No.: VC2034785

Molecular Formula: C6H4BrIO

Molecular Weight: 298.9 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-iodophenol - 207115-22-8

Specification

CAS No. 207115-22-8
Molecular Formula C6H4BrIO
Molecular Weight 298.9 g/mol
IUPAC Name 4-bromo-2-iodophenol
Standard InChI InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Standard InChI Key UXIULWIJWDJDQD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)I)O
Canonical SMILES C1=CC(=C(C=C1Br)I)O

Introduction

Physical and Chemical Properties

4-Bromo-2-iodophenol (CAS: 207115-22-8) is characterized by its unique structural features and specific physicochemical properties that make it valuable for various applications in organic synthesis.

Structural Information

The structural details of 4-Bromo-2-iodophenol are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₄BrIO
Molecular Weight298.904 g/mol
IUPAC Name4-bromo-2-iodophenol
Synonyms2-Iodo-4-bromophenol; Phenol, 4-bromo-2-iodo-
SMILESC1=CC(=C(C=C1Br)I)O
InChIInChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyUXIULWIJWDJDQD-UHFFFAOYSA-N

The compound features a phenol ring with a bromine atom at the para (4) position and an iodine atom at the ortho (2) position relative to the hydroxyl group . This specific substitution pattern influences its chemical reactivity and potential applications in organic synthesis.

Physical Properties

The physical characteristics of 4-Bromo-2-iodophenol are presented below:

PropertyValue
AppearanceWhite to Light yellow to Light orange powder to crystal
Melting Point90°C (in ethanol)
Boiling Point243.0±25.0°C (at 760 Torr)
Density2.369±0.06 g/cm³ (at 20°C, 760 Torr)
Flash Point100.8±23.2°C
Vapor Pressure0.0±0.5 mmHg (at 25°C)
Refractive Index1.700
SolubilitySoluble in Ethanol

The compound is typically available as a crystalline solid with a color ranging from white to light orange . It's worth noting that there is some variation in reported melting points, with one source indicating 72.0 to 76.0°C , while another specifies 90°C when recrystallized from ethanol . This discrepancy may be due to differences in sample purity or crystallization conditions.

Chemical Properties

The chemical behavior of 4-Bromo-2-iodophenol is influenced by its functional groups and substitution pattern:

PropertyValue
pKa7.94±0.18 (Predicted)
LogP3.66
PSA (Polar Surface Area)20.23000

The compound contains a phenolic hydroxyl group, which confers acidic properties with a predicted pKa of approximately 7.94 . This makes it slightly more acidic than unsubstituted phenol (pKa ≈ 9.95), due to the electron-withdrawing effects of the halogen substituents. The LogP value of 3.66 indicates moderate lipophilicity , suggesting potential for membrane permeability in biological systems.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-Bromo-2-iodophenol, with the most common approach involving a multi-step process starting from p-bromophenol.

Multi-step Synthesis from p-Bromophenol

The standard synthesis involves three main steps :

Synthesis of 2-nitro-4-bromophenol

  • Add p-bromophenol to a chemical reaction kettle

  • Add dilute nitric acid at room temperature and let it stand for 20 minutes

  • Perform vacuum fractionation of the reaction mixture

  • Collect the fraction at 125°C, 2.35kPa to obtain 2-nitro-4-bromophenol

Synthesis of 2-amino-4-bromophenol

  • Place 2-nitro-4-bromophenol in a chemical reaction kettle

  • Add iron (Fe) and dilute hydrochloric acid (HCl)

  • Heat to 70°C and maintain this temperature for 1 hour to achieve ortho-nitration

  • Perform vacuum fractionation

  • Collect the fraction at 105°C, 2.57kPa to obtain 2-amino-4-bromophenol

Synthesis of 4-bromo-2-iodophenol

  • Add sodium nitrite (NaNO₂) and hydroiodic acid (HI) to the reaction kettle

  • Add 2-amino-4-bromophenol while maintaining the temperature at 0°C

  • Perform a reduction reaction for 40 minutes

  • Fractionate under reduced pressure

  • Collect the fraction at 120°C, 3.45kPa to obtain 4-bromo-2-iodophenol

This synthetic route utilizes classic diazotization and iodine substitution reactions to introduce the iodine atom at the ortho position to the hydroxyl group.

Applications

4-Bromo-2-iodophenol serves several important roles in organic synthesis and research applications.

Precursor in Chemical Synthesis

The primary application of 4-Bromo-2-iodophenol is as a precursor for the synthesis of 2,5-dibromoiodobenzene:

  • Place 4-bromo-2-iodophenol in a chemical reaction kettle

  • Add dioxane solvent and stir at room temperature

  • Gradually add phosphorus tribromide

  • Fractionate the reactant under reduced pressure

  • Collect the fraction at 135°C, 3.35kPa to obtain 2,5-dibromoiodobenzene

2,5-Dibromoiodobenzene is a versatile building block used in the synthesis of:

  • Pharmaceutical compounds

  • Pesticides

  • Dyes

  • Plastics

  • Functional polymer materials

The differential reactivity of the bromine and iodine substituents makes 4-Bromo-2-iodophenol valuable for selective transformations in multi-step syntheses.

Related Research

While direct research specifically on 4-Bromo-2-iodophenol is somewhat limited, studies on similar halogenated phenols provide relevant context.

Studies on Similar Compounds

Research on 4-bromo-2-chlorophenol (BCP) has shown:

  • Degradation properties: The degradation efficiency of 4-bromo-2-chlorophenol in a Co/PMS (cobalt/peroxymonosulfate) process has been investigated, showing the influence of chloride ions on degradation kinetics, total organic carbon removal, and intermediate formation .

  • Metabolic significance: 4-Bromo-2-chlorophenol has been identified as a specific metabolite of the organophosphorus pesticide profenofos, highlighting the importance of halogenated phenols in environmental and toxicological studies .

These studies suggest potential research directions for 4-Bromo-2-iodophenol in environmental persistence, degradation pathways, and potential metabolic outcomes.

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